molecular formula C16H17N5O4 B5046350 2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID

2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID

Cat. No.: B5046350
M. Wt: 343.34 g/mol
InChI Key: VFLMJLOFJMWPKZ-UHFFFAOYSA-N
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Description

2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is a complex organic compound with a unique structure that combines quinazoline and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.

    Construction of Imidazole Ring: The imidazole ring can be constructed through the condensation of the quinazoline derivative with glyoxal or its equivalents under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new catalysts or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-3-25-9-4-5-11-10(6-9)8(2)17-15(18-11)21-16-19-12(7-13(22)23)14(24)20-16/h4-6,12H,3,7H2,1-2H3,(H,22,23)(H2,17,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMJLOFJMWPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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